Butalbital-d5
描述
Butalbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of butalbital . It is a derivative of barbituric acid where the hydrogens at position 5 are substituted by an allyl group and an isobutyl group . It is a short-to-intermediate acting member of barbiturates that exhibit muscle-relaxing and anti-anxiety properties .
Molecular Structure Analysis
The molecular formula of this compound is C11H11D5N2O3 . The formal name is 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione . The InChI code is InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.29 . The product is stored at -20°C and shipped at room temperature .
科学研究应用
孕妇使用和先天缺陷:布他比妥用于治疗偏头痛和紧张性头痛。由于其能够穿过胎盘(Browne et al., 2014),关于其致畸性的信息有限,这一点至关重要。
改进的GC/MS分析:使用d5-戊巴比妥作为内标物的方法改进了尿液中布他比妥的GC/MS分析,提供了更准确的检测和定量(Liu et al., 1994)。
对驾驶能力的影响:布他比妥用于治疗偏头痛和肌肉疼痛,是导致驾驶能力受损案例中常见的巴比妥类药物。它可能引起中枢神经系统抑制,影响运动协调和平衡,这在驾驶中至关重要(Yeakel & Logan, 2013)。
血清中的CE测定:已开发了一种使用毛细管电泳(CE)和紫外线检测来测定血清中布他比妥的方法。该方法可以检测到浓度低至1μg/mL的布他比妥(Srinivasan & Bartlett, 2000)。
妊娠期间的使用:关于在妊娠期间是否开处方布他比妥存在争议,因为它与先天性心脏缺陷有关,且可能导致习惯性和药物过度使用性头痛(Tepper, 2014)。
尸检组织分布:在法医毒理学中,了解尸检组织中布他比妥的分布至关重要。这种知识有助于估计致命事故调查中的药物浓度(Lewis et al., 2003)。
监测头痛患者的滥用:使用GC-MS进行头发分析可以记录头痛患者对布他比妥的滥用。这种方法有助于监测药物过度使用,这在慢性偏头痛治疗中是一个重要问题(Ferrari et al., 2015)。
一般疗效和关注点:含布他比妥的止痛药对于阵发性紧张性头痛有效,但尚未在假药对照试验中用于偏头痛的研究。关注点包括滥用风险、药物过度使用性头痛和戒断症状(Silberstein & Mccrory, 2001)。
对神经元激活的影响:布他比妥影响神经元激活,在偏头痛和头痛疾病中具有相关性。其对GABAA受体的影响表明在这些情况下存在治疗靶点(Cutrer et al., 1999)。
中毒案例中的体外消除:血液透析可用于增强过量服用布他比妥的消除,展示了其在严重中毒情况下的实用性(Poyant et al., 2018)。
2H和13C类似物的比较:该研究比较了2H5-布他比妥和13C4-布他比妥作为GC-MS定量中的内标物的性能特征,提供了关于效果和交叉贡献现象的见解(Chang & Liu, 2001)。
布他比妥在环境中的情况:研究了布他比妥在水生环境中的稳定性和存在情况,表明一旦释放到环境中,其具有很高的稳定性和难降解性(Peschka et al., 2006)。
作用机制
Target of Action
Butalbital-d5, like its parent compound Butalbital, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . These receptors play a crucial role in inhibiting the activity of the nervous system, thereby inducing a calming effect .
Mode of Action
This compound acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an increased influx of chloride ions into the neuron . This influx hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal activity . The result is a range of central nervous system depressant effects, from mild sedation to general anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the effect of GABA, this compound increases inhibitory neurotransmission throughout the nervous system . This can lead to downstream effects such as muscle relaxation, anti-anxiety effects, and sedation .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Butalbital. Butalbital is known to have a bioavailability of 20-45% . It is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . The elimination half-life of Butalbital is approximately 35 hours , and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include decreased neuronal activity , muscle relaxation , and anti-anxiety effects . These effects are due to the enhanced inhibitory neurotransmission caused by the drug’s action on the GABA receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy .
安全和危害
生化分析
Biochemical Properties
The major mechanism of action of Butalbital-d5, like other barbiturates, is believed to take place by potentiating the action of γ-aminobutyric acid (GABA) at its receptor . GABA is the principal inhibitory neurotransmitter in the human central nervous system .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with GABA receptors, leading to an increase in inhibitory neurotransmission . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GABA receptors, enhancing the inhibitory effects of GABA on neuronal transmission . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Like other barbiturates, it is likely to have a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
It is known that barbiturates can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of this compound are not well-defined. Like other barbiturates, it is likely to be metabolized in the liver .
Transport and Distribution
Like other barbiturates, it is likely to be distributed throughout the body and can cross the blood-brain barrier .
Subcellular Localization
Given its lipophilic nature, it is likely to be able to diffuse across cell membranes and may localize to various subcellular compartments .
属性
IUPAC Name |
5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHFVZFNXBMQJ-MZTCHHLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661837 | |
Record name | Butalbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-96-5 | |
Record name | Butalbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145243-96-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。